N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is an organic compound with the molecular formula and a molecular weight of approximately 338.43 g/mol. This compound is characterized by its unique combination of functional groups that are often found in biologically active molecules, particularly in medicinal chemistry. The compound's structure suggests potential applications in pharmaceutical research, although specific applications and biological activities require further investigation.
The compound is cataloged under various identifiers, including its CAS number 898407-45-9. It is available through multiple chemical suppliers, indicating its relevance for research purposes. The synthesis and characterization of this compound are documented in several scientific databases and publications, which highlight its potential as a subject of study in organic and medicinal chemistry.
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide can be classified as an indole derivative due to the presence of the indoline moiety. Indole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This classification enhances the interest in this compound for further pharmacological studies.
The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide can be achieved through several organic synthesis methods, often involving multi-step procedures that include the formation of the indole and thiophene rings followed by amide bond formation.
The specific reaction conditions (temperature, solvents, catalysts) will vary based on the chosen synthetic route. For example, using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate amide bond formation under mild conditions.
The molecular structure of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide can be represented using various chemical notation systems:
InChI=1S/C19H18N2O2S/c22-19(18-8-4-12-24-18)20-13-16(17-7-3-11-23-17)21-10-9-14-5-1-2-6-15(14)21/h1-8,11-12,16H,9-10,13H2,(H,20,22)
This notation provides a standardized way to describe the molecular structure.
The compound's structural data indicates multiple functional groups that may contribute to its biological activity. The presence of both furan and thiophene rings suggests potential interactions with various biological targets.
The reactivity of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide can involve several types of chemical reactions:
Each reaction pathway will depend on factors such as solvent choice, temperature, and the presence of catalysts or reagents that influence reactivity.
Further research is required to elucidate the precise mechanism of action for this compound through biochemical assays and molecular docking studies.
While specific physical properties such as melting point and boiling point are not readily available for N-(2-(indolin-1-yl)-2-(thiophen-2-y)ethyl)furan–carboxamide, general properties can be inferred based on similar compounds:
Chemical properties include reactivity patterns that can be predicted based on functional groups present:
N-(2-(indolin-1-yl)-2-(thiophen-2-y)ethyl)furan–carboxamide holds potential applications in various scientific fields:
Further exploration into this compound's properties and potential applications will enhance its relevance in scientific research and development.
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: